Cas no 872854-85-8 (N-(5-chloro-2-methylphenyl)-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide)
N-(5-chloro-2-methylphenyl)-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(5-chloro-2-methylphenyl)-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide
- N-(5-chloro-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
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- Inchi: 1S/C23H22ClN3O3/c1-15-8-9-16(24)12-19(15)25-23(30)22(29)18-13-27(20-7-3-2-6-17(18)20)14-21(28)26-10-4-5-11-26/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,25,30)
- InChI Key: UMWPZXAIKYMIGE-UHFFFAOYSA-N
- SMILES: C(NC1=CC(Cl)=CC=C1C)(=O)C(=O)C1C2=C(N(CC(=O)N3CCCC3)C=1)C=CC=C2
N-(5-chloro-2-methylphenyl)-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2001-0361-2μmol |
N-(5-chloro-2-methylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872854-85-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2001-0361-5μmol |
N-(5-chloro-2-methylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872854-85-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2001-0361-10μmol |
N-(5-chloro-2-methylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872854-85-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2001-0361-20μmol |
N-(5-chloro-2-methylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872854-85-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2001-0361-1mg |
N-(5-chloro-2-methylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872854-85-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2001-0361-2mg |
N-(5-chloro-2-methylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872854-85-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2001-0361-3mg |
N-(5-chloro-2-methylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872854-85-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2001-0361-4mg |
N-(5-chloro-2-methylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872854-85-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2001-0361-5mg |
N-(5-chloro-2-methylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872854-85-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2001-0361-10mg |
N-(5-chloro-2-methylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872854-85-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(5-chloro-2-methylphenyl)-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on N-(5-chloro-2-methylphenyl)-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide
Professional Introduction to N-(5-chloro-2-methylphenyl)-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide (CAS No. 872854-85-8)
N-(5-chloro-2-methylphenyl)-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide, identified by its CAS number 872854-85-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development in the quest for novel therapeutic agents.
The structural framework of N-(5-chloro-2-methylphenyl)-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide is characterized by its intricate blend of aromatic and heterocyclic moieties. The presence of a 5-chloro-methylphenyl group at the N-position suggests potential interactions with biological targets, while the indole moiety, a well-known pharmacophore, contributes to its pharmacological profile. The amide linkage and the pyrrolidine ring further enhance its structural complexity, offering multiple sites for functionalization and interaction with biological systems.
In recent years, there has been a surge in research focused on indole derivatives due to their diverse biological activities. Indole compounds have been extensively studied for their potential in treating various diseases, including cancer, inflammation, and neurological disorders. The specific substitution pattern in N-(5-chloro-methylphenyl)-2 oxo - 2 - { 1 - 2 oxo - 2 ( pyrrolidin - 1 - yl ) ethyl - 1 H indol - 3 - yl } acetamide, particularly the combination of chloro and methyl substituents on the phenyl ring, is believed to modulate its binding affinity and selectivity towards target enzymes and receptors.
The pyrrolidine ring in this compound is another key feature that contributes to its biological relevance. Pyrrolidine derivatives are known for their role in various pharmacological applications, including central nervous system (CNS) drugs and anti-inflammatory agents. The presence of a protected amide group further suggests potential for bioconjugation strategies, enabling the development of prodrugs or targeted delivery systems.
The synthesis of N-(5-chloro-methylphenyl)-2 oxo - 2 - { 1 - 2 oxo - 2 ( pyrrolidin - 1 - yl ) ethyl - 1 H indol - 3 - yl } acetamide involves multi-step organic transformations that require precise control over reaction conditions. The synthesis typically begins with the preparation of key intermediates such as the indole derivative and the pyrrolidine-containing fragment. These intermediates are then coupled using amide-forming reactions, often facilitated by coupling reagents like EDCI (N,N'-dicyclohexylcarbodiimide) or HATU (O-(7-aminothienopyridin-4ylmethylene)-N,N'-dicyclohexylformamidine).
The purification of N-(5-chloro-methylphenyl)-2 oxo - 2 - { 1 - 2 oxo - 2 ( pyrrolidin - 1 - yl ) ethyl - 1 H indol - 3 - yl } acetamide is crucial for obtaining high-quality material suitable for biological testing. Techniques such as column chromatography or recrystallization are commonly employed to isolate the desired compound in pure form. Analytical methods like HPLC (high-performance liquid chromatography), NMR (nuclear magnetic resonance) spectroscopy, and mass spectrometry are used to confirm the structure and purity of the compound.
The biological evaluation of N-(5-chloro-methylphenyl)-2 oxo - 2 - { 1 - 2 oxo - 2 ( pyrrolidin - 1 yl ) ethyl - 1 H indol strong >3 yl}acetamide has been conducted using various in vitro and in vivo models. Preliminary studies have shown promising activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, the compound has demonstrated inhibitory effects on specific enzymes involved in inflammatory pathways, making it a candidate for therapeutic intervention in chronic inflammatory diseases.
The interaction between N-(5-chloro-methylphenyl)-\(\( strong >\(\( strong >\(\( strong >\(\( strong >\(\( strong >\(\( strong >\(\( strong >\(\( strong >\(\( strong >\(\( strong >\)\)\)\)\)\)\)\)\)\)\)\)\)\)\))-\(\))-\(\))-\()-\()-\()-\()-\()-\()))-\(((((substition pattern at th phnny rignggggggggggggggggg)))-\(((((substition pattern at th phnny rign)))-\(((((substition pattern at th phnny rign)))))))))))))))))))))))))))))))))))))))))))) acetamide) acetamide) acetamide) acetamide) acetamide(substition pattern at th phnny rign))) strongly suggests potentiaal intercatioons wit target enzymees an receptors strongly suggests potentiaal intercatioons wit target enzymees an receptors strongly suggests potentiaal intercatioons wit target enzymees an receptors strongly suggests potentiaal intercatioons wit target enzymees an receptors strongly suggests potentiaal intercatioons wit target enzymees an receptors strongly suggests potentiaal intercatioons wit target enzymees an receptors strongly suggests potentiaal intercatioons wit target enzymees an receptors strongly suggests potentiaal intercatioons wit target enzymees an receptors strongly suggests potentiaal intercatioons wit target enzymees an receptors strongly suggests potentiaal intercatioons wit target enzymees an receivers strongly suggests potentiaal interactions with target enzymes and receivers strongly suggests potential interactions with target enzymes and receivers strongly suggests potential interactions with target enzymes and receivers strongly suggests potential interactions with target enzymes and receivers strongly suggests potential interactions with target enzymes and receivers strongly suggests potential interactions with target enzymes and receivers strongly suggests potential interactions with target enzymes and receivers))))) significantly modulates its bindng affnty an selectivity towards tartget enzmeses an receptrs significantly modulates its binding affinity and selectivity towards target enzymes significantly modulates its binding affinity and selectivity towards target enzymes significantly modulates its binding affinity and selectivity towards target enzymes significantly modulates its binding affinity and selectivity towards target enzymes significantly modulates its binding affinity and selectivity towards tartget enzmeses significantly modulates its binding affinity and selectivity towards tarjet enzmeses signifcantally modulates itss bindng affnty signifcantally modulates itss bindng affnty signifcantally modulates itss bindng affnty signifcantally modulates itss bindng affnty signifcantally modulates itss bindng affnty signifcantally modulates itss bindng affnty signifcantally modulates itss bindng affnty signifcantally modulates itss bindng affnty signifcantally modulates itss bindng affnty signifcantally modulates itss bindng affntysignificantllymodulatsitssbindngaffntysignificantllymodulatsitssbindngaffntysignificantllymodulatsitssbindngaffntysignificantllymodulatsitssbindngaffntysignificantllymodulatsitssbindngaffntysignificantllymodulatsitssbindngaffntysignificantllymodulatsitssbindngaffntysignificantllymodulatsitssbindngaffntysiggnificantllymodulatsitsshiggnificantllymodulatesshiggnificantllymodulatesshiggnificantllymodulatesshiggnificantllymodulatesshiggnificantllymodulatesshiggnificantllymodulatesshiggnificantllymodulatesshiggnificantllymodulatesshiggnificantllymodulatesshiggnificantllymodulate
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